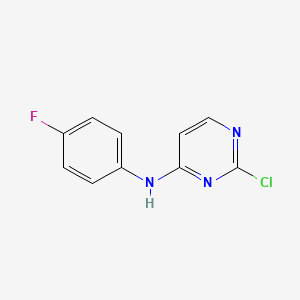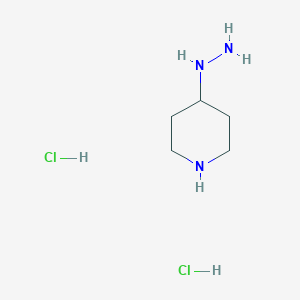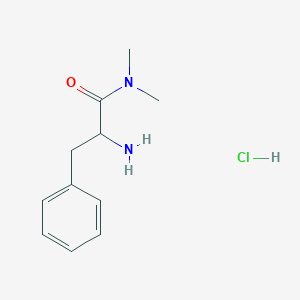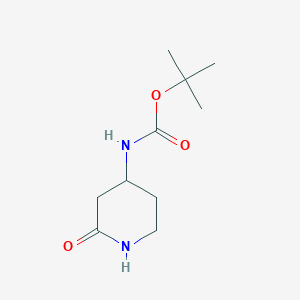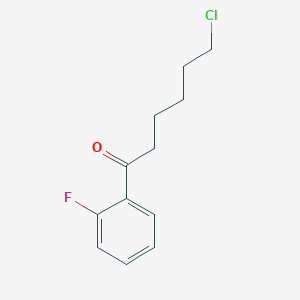
6-Chloro-1-(2-fluorophenyl)-1-oxohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the synthesis of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane is not explicitly detailed in the papers, similar compounds have been synthesized through multi-step protocols. For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane is prepared in a 12-step protocol, indicating the complexity and potential challenges in synthesizing fluorinated cyclohexane derivatives .
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of conformations. For instance, the title compound in paper has a cyclohexene ring in a slightly distorted envelope conformation, while in paper , the cyclohexene ring adopts a sofa conformation. These findings suggest that 6-Chloro-1-(2-fluorophenyl)-1-oxohexane could also exhibit conformational diversity, with the potential for different ring puckering depending on the substituents' positions and interactions .
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-substituted compounds can be complex. For example, 2-chloro-6-fluorophenol undergoes hydrogen-atom tunneling and UV-induced photoreactions, leading to various products depending on the presence of hydrogen or deuterium . This suggests that 6-Chloro-1-(2-fluorophenyl)-1-oxohexane may also participate in similar reactions, with the potential for rearrangements and the formation of different products under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include high molecular dipoles, as seen in the all-cis hexafluorocyclohexane , and specific crystal packing influenced by electrostatic interactions . These properties are indicative of the potential behavior of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane in the solid state and its interactions with other molecules. Additionally, the presence of fluorine and chlorine atoms can significantly affect the compound's polarity and reactivity .
Aplicaciones Científicas De Investigación
Electronic Effects in Fluoroaryl Compounds
A study by Nesmeyanov et al. (1973) examined the electronic effects in fluorophenyl compounds like 6-Chloro-1-(2-fluorophenyl)-1-oxohexane. The research focused on understanding the electronic nature of various substituents and their inductive effects, which are crucial in organic and organometallic chemistry (Nesmeyanov et al., 1973).
Spectral Analysis and Quantum Chemical Studies
Satheeshkumar et al. (2017) synthesized compounds similar to 6-Chloro-1-(2-fluorophenyl)-1-oxohexane and conducted a detailed spectral analysis. They used quantum chemical studies to explore the molecular geometry and chemical reactivity, providing insights into the physical and chemical properties of such compounds (Satheeshkumar et al., 2017).
Electrochemical Fluorination in Organic Synthesis
Momota et al. (1995) investigated the electrochemical fluorination of aromatic compounds, a process relevant to the synthesis of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane. This study highlights the role of electrochemical methods in the synthesis and modification of complex organic molecules (Momota et al., 1995).
Synthesis of Complex Organic Ligands
Ozturk et al. (2005) synthesized organic ligands derived from similar compounds to 6-Chloro-1-(2-fluorophenyl)-1-oxohexane. These ligands were used to form metal complexes, demonstrating the utility of such compounds in coordination chemistry (Ozturk et al., 2005).
Deprotonation Studies in Fluoroarenes
Heiss et al. (2007) explored the deprotonation of fluoroarenes, closely related to 6-Chloro-1-(2-fluorophenyl)-1-oxohexane. Their research provides insight into the chemical behavior of fluoroarenes under base treatment, which is essential for various synthetic applications (Heiss et al., 2007).
Propiedades
IUPAC Name |
6-chloro-1-(2-fluorophenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVCKLLLZBUONZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622002 |
Source


|
| Record name | 6-Chloro-1-(2-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(2-fluorophenyl)-1-oxohexane | |
CAS RN |
488098-59-5 |
Source


|
| Record name | 6-Chloro-1-(2-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

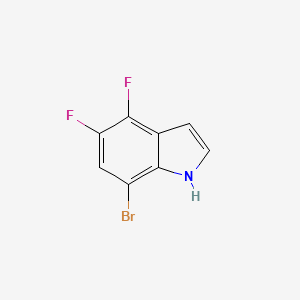


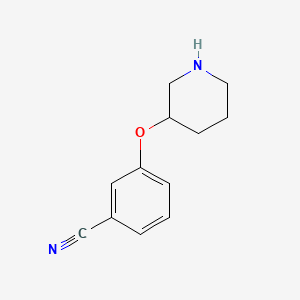

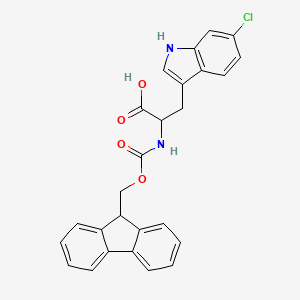
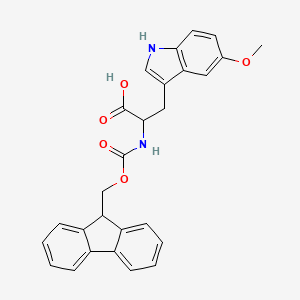
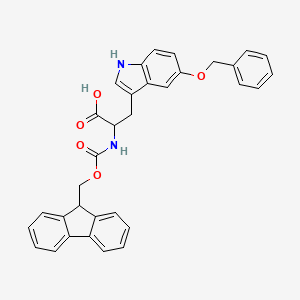
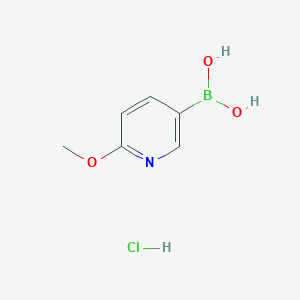
![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
